Cas no 877060-47-4 (3-Iodo-1H-pyrrolo[3,2-C]pyridine)

3-Iodo-1H-pyrrolo[3,2-C]pyridine structure
877060-47-4 structure
3-Iodo-1H-pyrrolo[3,2-C]pyridine
877060-47-4
C7H5IN2
244.032473325729
MFCD08234839
710037
11687385

3-Iodo-1H-pyrrolo[3,2-C]pyridine Properties

Names and Identifiers

    • 3-Iodo-1H-pyrrolo[3,2-c]pyridine
    • 1H-Pyrrolo[3,2-c]pyridine,3-iodo-
    • 3-Iodo-5-azaindole
    • 1H-Pyrrolo[3,2-c]pyridine, 3-iodo-
    • KSC494E7P
    • HIN1591
    • AGKRAGHEIVZOID-UHFFFAOYSA-N
    • WT1419
    • SC2001
    • PB12508
    • 3-iodanyl-1H-pyrrolo[3,2-c]pyridine
    • SY028431
    • AM807652
    • AB0027198
    • ST2410741
    • W9006
    • A842345
    • 060I474
    • 3-iodo-1H-pyrrolo[3,2-c]pyridine
    • 3-Iodo-1H-pyrrolo[3,2-c]pyridine (ACI)
    • 3-IODO-5-AZAINDOLE
    • J-512676
    • AKOS015919588
    • EN300-72820
    • DTXSID40470627
    • CS-W003474
    • SCHEMBL2050489
    • DB-077087
    • Z1154254658
    • 877060-47-4
    • DS-1704
    • 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
    • MFCD08234839
    • +Expand
    • MFCD08234839
    • AGKRAGHEIVZOID-UHFFFAOYSA-N
    • 1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
    • IC1C2C(=CC=NC=2)NC=1

Computed Properties

  • 243.95000
  • 1
  • 1
  • 0
  • 243.94975g/mol
  • 10
  • 129
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 2
  • 0
  • 28.7

Experimental Properties

  • 2.16750
  • 28.68000
  • 1.788
  • 380.547°C at 760 mmHg
  • 178-179℃
  • 183.948°C
  • 2.082

3-Iodo-1H-pyrrolo[3,2-C]pyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004K3Q-250mg
3-Iodo-1H-pyrrolo[3,2-c]pyridine
877060-47-4 95%
250mg
$7.00 2024-04-20
abcr
AB308545-250 mg
3-Iodo-1H-pyrrolo[3,2-c]pyridine, 95%; .
877060-47-4 95%
250 mg
€93.80 2023-07-19
Alichem
A029193887-5g
3-Iodo-1H-pyrrolo[3,2-c]pyridine
877060-47-4 95%
5g
$386.83 2023-08-31
Ambeed
A468942-100mg
3-Iodo-5-azaindole
877060-47-4 95%
100mg
$6.0 2024-05-28
AstaTech
SC2001-0.25/G
3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
877060-47-4 95%
0.25g
$85 2023-09-15
Chemenu
CM148674-1g
3-Iodo-5-azaindole
877060-47-4 95%+
1g
$91 2021-08-05
Enamine
EN300-72820-0.05g
3-iodo-1H-pyrrolo[3,2-c]pyridine
877060-47-4 95%
0.05g
$39.0 2023-05-03
eNovation Chemicals LLC
D912862-5g
3-Iodo-5-azaindole
877060-47-4 95%
5g
$180 2022-10-16
Fluorochem
091918-250mg
3-Iodo-1H-pyrrolo[3,2-c]pyridine
877060-47-4 95%
250mg
£91.00 2022-03-01
TRC
I719645-25mg
3-Iodo-1h-Pyrrolo[3,2-C]Pyridine
877060-47-4
25mg
$ 50.00 2022-06-04

3-Iodo-1H-pyrrolo[3,2-C]pyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium iodide Solvents: Ethanol ;  5 h, rt
Reference
Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols
Tao, Pan; et al, European Journal of Organic Chemistry, 2023, 26(35),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
2.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
2.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
3.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
3.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
2.1 Solvents: Dimethylformamide
3.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
4.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

3-Iodo-1H-pyrrolo[3,2-C]pyridine Raw materials

3-Iodo-1H-pyrrolo[3,2-C]pyridine Preparation Products

3-Iodo-1H-pyrrolo[3,2-C]pyridine Related Literature

877060-47-4 (3-Iodo-1H-pyrrolo[3,2-C]pyridine) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877060-47-4)3-Iodo-1H-pyrrolo[3,2-C]pyridine
A842345
99%
25g
375.0